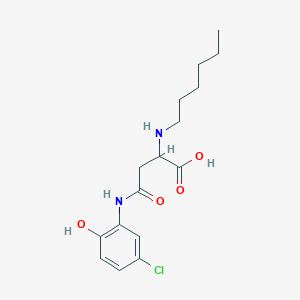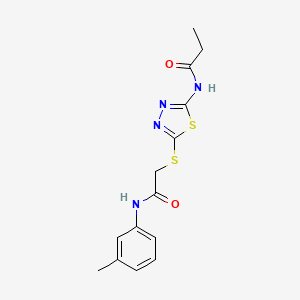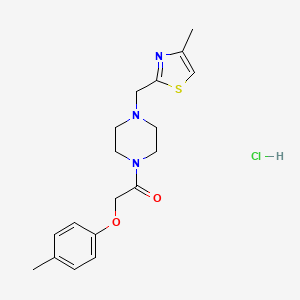![molecular formula C26H23N7O2 B2980039 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920375-06-0](/img/structure/B2980039.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are composed of two active compounds, triazole and pyrimidine . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are often used in the synthesis of pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of triazolopyrimidines has attracted significant attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several review articles . The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .
Molecular Structure Analysis
Triazolopyrimidines are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present on the molecule. For example, the reaction of certain bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can afford corresponding triazolothiadiazine derivatives .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety demonstrates the interest in developing novel heterocyclic compounds for potential applications in medicinal chemistry and material science. These compounds are synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showing the utility of naphthalene derivatives in creating complex heterocycles with potential bioactive properties (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of 1,2,4-triazole derivatives highlight their application in discovering new antimicrobial agents. These compounds, synthesized from various ester ethoxycarbonylhydrazones, exhibit good to moderate activities against several microorganisms, underscoring the role of heterocyclic chemistry in developing novel antimicrobials (Bektaş et al., 2007).
Anticancer Activity
A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrates the compound's significant antioxidant and anticancer activities. These compounds, bearing various functional moieties, exhibit enhanced activity against human glioblastoma and triple-negative breast cancer cell lines, indicating the compound's utility in developing anticancer therapies (Tumosienė et al., 2020).
Novel Annulated Products
Research into the synthesis of novel annulated products from aminonaphthyridinones, including the development of new heterocyclic systems like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, showcases the exploration of naphthalene derivatives in creating structurally complex and potentially bioactive compounds (Deady & Devine, 2006).
Biological Activity of Triazole Analogues
The synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives, evaluated for their antibacterial activity, demonstrates the ongoing interest in triazole analogues as potential antibacterial agents. This research underscores the utility of combining triazole and piperazine moieties for developing new therapeutic agents (Nagaraj, Srinivas, & Rao, 2018).
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies are crucial in understanding the compound’s bioavailability.
Result of Action
Similar compounds have been reported to exhibit antitumor activities . For instance, some derivatives have shown better antitumor activities than 5-fluorouracil against certain cancer cell lines .
Future Directions
properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-22-8-4-7-21(16-22)33-25-23(29-30-33)24(27-17-28-25)31-11-13-32(14-12-31)26(34)20-10-9-18-5-2-3-6-19(18)15-20/h2-10,15-17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEDXNDPAFLBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)




![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)






